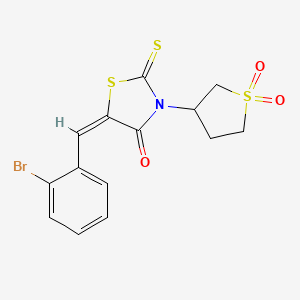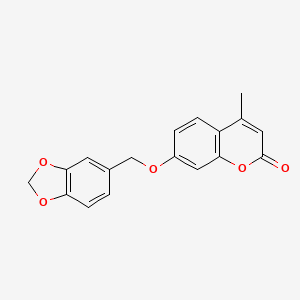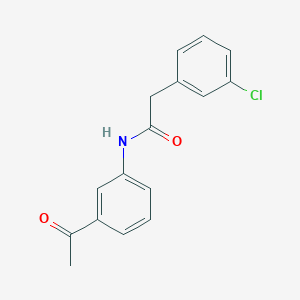
5-chloro-2-(methylthio)-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(methylthio)-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C14H20ClN5O2S, and is commonly referred to as CMMP.
Mecanismo De Acción
The exact mechanism of action of CMMP is not fully understood. However, studies have suggested that CMMP may exert its anti-cancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. CMMP may also induce apoptosis by activating the caspase pathway. The antimicrobial activity of CMMP may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that CMMP can induce cell cycle arrest and apoptosis in cancer cells. CMMP has also been found to inhibit the growth of various bacterial and fungal strains. In addition, CMMP has been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMMP in lab experiments include its potent anti-cancer and antimicrobial activity, as well as its neuroprotective effects. However, the limitations of using CMMP include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of CMMP. One direction is to further investigate its anti-cancer activity and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its antimicrobial activity and explore its potential as a new class of antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of CMMP and to explore its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CMMP involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with methylthioglycolic acid followed by the reaction of the resulting intermediate with 3-morpholinopropylamine. The final step involves the reaction of the resulting intermediate with 2-amino-4-chloro-5-methylthiopyrimidine-6-carboxamide, which yields CMMP.
Aplicaciones Científicas De Investigación
CMMP has been extensively studied for its potential applications in various fields such as cancer research, infectious diseases, and neurological disorders. Studies have shown that CMMP exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. CMMP has also been found to possess antimicrobial activity against various bacterial and fungal strains. In addition, CMMP has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2S/c1-21-13-16-9-10(14)11(17-13)12(19)15-3-2-4-18-5-7-20-8-6-18/h9H,2-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLNSLNZLSOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5407781.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)

![5-[(3-acetylphenoxy)methyl]-N-[2-(ethylamino)-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5407811.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B5407818.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)


![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)
![4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5407864.png)
![2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B5407869.png)
![N-[3-(allyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5407872.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
